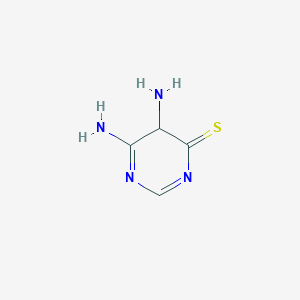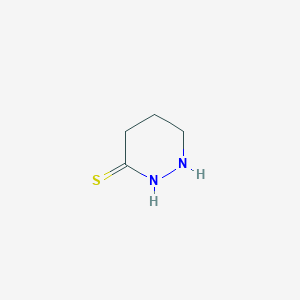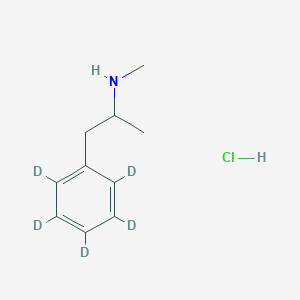
5,6-diamino-5H-pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-5H-pyrimidine-4-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and its presence in nucleic acids. The unique structure of this compound makes it an interesting subject for research in fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-5H-pyrimidine-4-thione typically involves the conversion of pyrimidine derivatives through various chemical reactions. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert carbonyl groups into thiocarbonyl groups . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-5H-pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,6-Diamino-5H-pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 5,6-diamino-5H-pyrimidine-4-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: A basic structure found in nucleic acids.
4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one: A derivative with potential biological activity.
Pyrimidopyrimidines: Compounds with fused pyrimidine rings, exhibiting varied biological activities.
Uniqueness
5,6-Diamino-5H-pyrimidine-4-thione is unique due to its sulfur-containing thiocarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other pyrimidine derivatives that lack this functional group.
Propriétés
Formule moléculaire |
C4H6N4S |
|---|---|
Poids moléculaire |
142.19 g/mol |
Nom IUPAC |
5,6-diamino-5H-pyrimidine-4-thione |
InChI |
InChI=1S/C4H6N4S/c5-2-3(6)7-1-8-4(2)9/h1-2H,5H2,(H2,6,7,8,9) |
Clé InChI |
GQBXMBNVAKXQGP-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C(C(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)





![(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)


